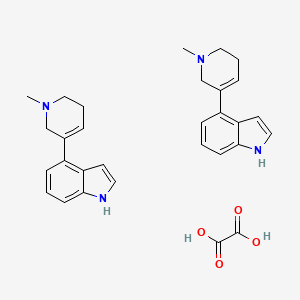
4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an indole ring fused with a pyridine ring, and it is often studied for its potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;oxalic acid typically involves multi-step organic reactions. The initial step often includes the formation of the indole ring, followed by the introduction of the pyridine moiety. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the synthesis process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and ensuring the safety of the production environment.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;oxalic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Halogens, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;oxalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;oxalic acid involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, and other proteins that play a role in various physiological processes. The compound’s effects are mediated through complex biochemical pathways, which are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole: This compound lacks the oxalic acid moiety but shares the core structure.
1H-indole derivatives: These compounds have variations in the substituents on the indole ring, leading to different chemical and biological properties.
Uniqueness
The presence of both the indole and pyridine rings in 4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;oxalic acid gives it unique chemical properties that are not found in simpler indole or pyridine derivatives. This structural complexity contributes to its potential as a versatile compound in various scientific applications.
Propiedades
Número CAS |
83363-31-9 |
|---|---|
Fórmula molecular |
C30H34N4O4 |
Peso molecular |
514.6 g/mol |
Nombre IUPAC |
4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;oxalic acid |
InChI |
InChI=1S/2C14H16N2.C2H2O4/c2*1-16-9-3-4-11(10-16)12-5-2-6-14-13(12)7-8-15-14;3-1(4)2(5)6/h2*2,4-8,15H,3,9-10H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
RBCVUBTUWXFWLC-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC=C(C1)C2=C3C=CNC3=CC=C2.CN1CCC=C(C1)C2=C3C=CNC3=CC=C2.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


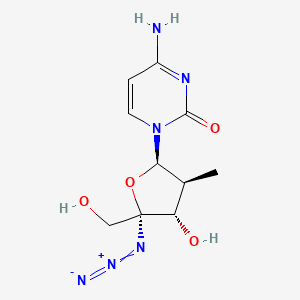



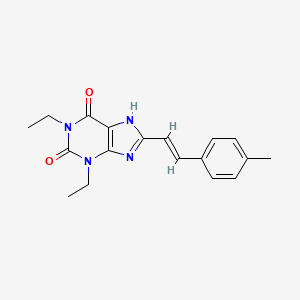
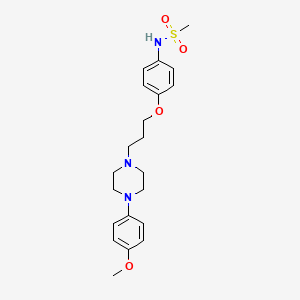
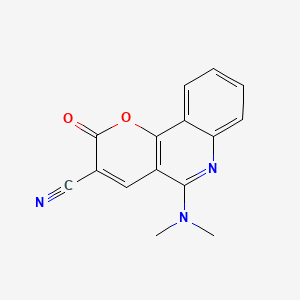
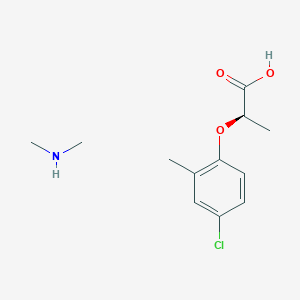

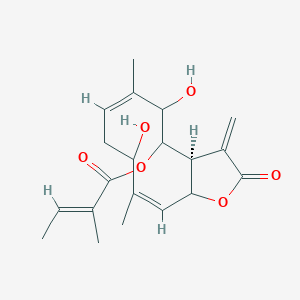

![2-(4-Chlorophenyl)sulfanylacetic acid;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol](/img/structure/B12746741.png)


